molecular formula C14H23N B262063 N-(2-phenylpropyl)pentan-1-amine

N-(2-phenylpropyl)pentan-1-amine

Cat. No. B262063
M. Wt: 205.34 g/mol
InChI Key: OSCRLMXNDRDFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylpropyl)pentan-1-amine, also known as PPAP, is a synthetic compound that belongs to the class of phenylethylamines. It was first synthesized by the Japanese chemist Toshihiko Shiro in 1973. PPAP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(2-phenylpropyl)pentan-1-amine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, motivation, and cognitive function. N-(2-phenylpropyl)pentan-1-amine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron, resulting in increased dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)pentan-1-amine has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which can improve mood, motivation, and cognitive function. N-(2-phenylpropyl)pentan-1-amine also increases the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine, norepinephrine, and epinephrine.

Advantages and Limitations for Lab Experiments

N-(2-phenylpropyl)pentan-1-amine has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has low toxicity. N-(2-phenylpropyl)pentan-1-amine has also shown promising results in various scientific research applications. However, there are also some limitations to its use. N-(2-phenylpropyl)pentan-1-amine has a short half-life, which means it may not be effective for long-term treatments. It also has a low bioavailability, which means that only a small amount of the compound reaches the brain.

Future Directions

There are several future directions for the study of N-(2-phenylpropyl)pentan-1-amine. One area of research is the development of more potent and selective dopamine reuptake inhibitors that have a longer half-life and higher bioavailability. Another area of research is the investigation of N-(2-phenylpropyl)pentan-1-amine's potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of N-(2-phenylpropyl)pentan-1-amine in humans.

Synthesis Methods

The synthesis of N-(2-phenylpropyl)pentan-1-amine involves the reaction of 1-phenyl-2-bromopropane with 1-pentanamine in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure N-(2-phenylpropyl)pentan-1-amine.

Scientific Research Applications

N-(2-phenylpropyl)pentan-1-amine has shown promising results in various scientific research applications. It has been studied for its potential use as a cognitive enhancer, antidepressant, and neuroprotective agent. N-(2-phenylpropyl)pentan-1-amine has also been investigated for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

Product Name

N-(2-phenylpropyl)pentan-1-amine

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-(2-phenylpropyl)pentan-1-amine

InChI

InChI=1S/C14H23N/c1-3-4-8-11-15-12-13(2)14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3

InChI Key

OSCRLMXNDRDFHX-UHFFFAOYSA-N

SMILES

CCCCCNCC(C)C1=CC=CC=C1

Canonical SMILES

CCCCCNCC(C)C1=CC=CC=C1

Origin of Product

United States

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